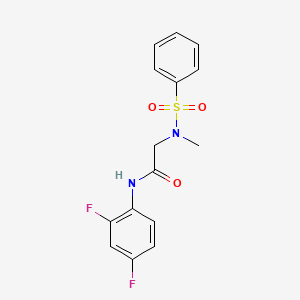
N-(4-bromo-2-fluorophenyl)-2-(N-methylbenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-fluorophenyl)-2-(N-methylbenzenesulfonamido)acetamide is a useful research compound. Its molecular formula is C15H14F2N2O3S and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBKinase1_002772, also known as CBKinase1_015172 or N-(4-bromo-2-fluorophenyl)-2-(N-methylbenzenesulfonamido)acetamide, is a member of the casein kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes .
Mode of Action
It is known that ck1 isoforms interact with their targets through phosphorylation, a process that involves the addition of a phosphate group to a protein or other organic molecule . This phosphorylation can alter the function of the target molecule, leading to changes in cellular processes .
Biochemical Pathways
CK1 isoforms, including CBKinase1_002772, are involved in several biochemical pathways. They have been shown to phosphorylate key regulatory molecules involved in the cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These pathways are critically involved in cellular functions and disease progression .
Result of Action
The molecular and cellular effects of CBKinase1_002772’s action are likely to be diverse, given the wide range of processes regulated by CK1 isoforms. By phosphorylating key regulatory molecules, CBKinase1_002772 could potentially influence a variety of cellular processes, from cell cycle regulation to signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like CBKinase1_002772. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, environmental factors can also influence the epigenome, which in turn can affect gene expression and subsequent health outcomes .
Biochemical Analysis
Biochemical Properties
CBKinase1_002772 plays a pivotal role in biochemical reactions by interacting with several key enzymes and proteins. It has been shown to interact with casein kinase 1 isoforms, which are involved in the phosphorylation of regulatory molecules that control cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The interaction between CBKinase1_002772 and these enzymes is crucial for regulating various cellular processes and maintaining cellular homeostasis.
Cellular Effects
CBKinase1_002772 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CBKinase1_002772 has been observed to affect the activity of TANK-binding kinase 1, which plays a role in inflammatory responses and pyroptosis in microglia . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of CBKinase1_002772 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. CBKinase1_002772 binds to specific sites on enzymes such as casein kinase 1 isoforms, leading to the phosphorylation of target proteins . This phosphorylation can either activate or inhibit the activity of these proteins, resulting in downstream effects on gene expression and cellular processes. Additionally, CBKinase1_002772 has been shown to modulate the activity of TANK-binding kinase 1, thereby influencing inflammatory responses and pyroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBKinase1_002772 can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of CBKinase1_002772 can be influenced by various factors, including temperature and pH . Over time, the compound may degrade, leading to changes in its efficacy and potency. Long-term exposure to CBKinase1_002772 has been observed to affect cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of CBKinase1_002772 vary with different dosages in animal models. At lower doses, CBKinase1_002772 has been shown to modulate cellular processes without causing significant adverse effects . At higher doses, the compound can exhibit toxic or adverse effects, including alterations in cellular metabolism and function. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations .
Metabolic Pathways
CBKinase1_002772 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the pentose phosphate pathway and other metabolic processes . These interactions can lead to changes in metabolite levels and overall metabolic flux, impacting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of CBKinase1_002772 within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that CBKinase1_002772 can interact with ATP-binding cassette (ABC) transporters, which facilitate its transport across cellular membranes . Additionally, the compound’s distribution within tissues can be influenced by its binding to plasma proteins and other cellular components .
Subcellular Localization
CBKinase1_002772 exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular localization of CBKinase1_002772 can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-19(23(21,22)12-5-3-2-4-6-12)10-15(20)18-14-8-7-11(16)9-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKSRXNKJOSSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
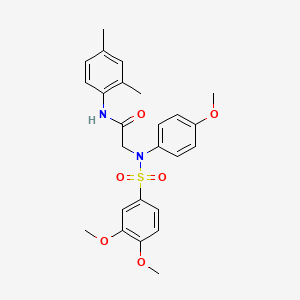
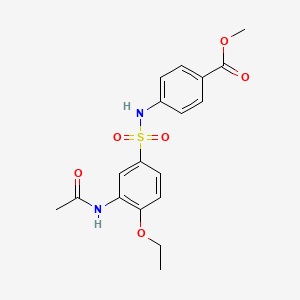
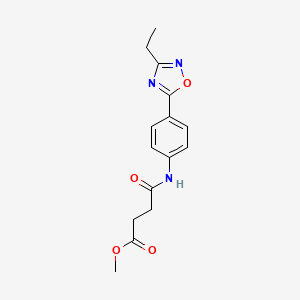
![N-(2-methoxyethyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7706550.png)
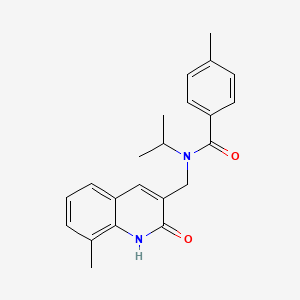
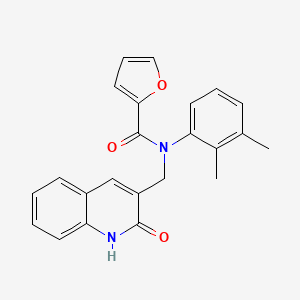
![N-Furan-2-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide](/img/structure/B7706577.png)
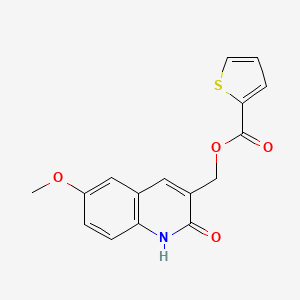
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B7706582.png)
![N-(4-acetylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7706589.png)
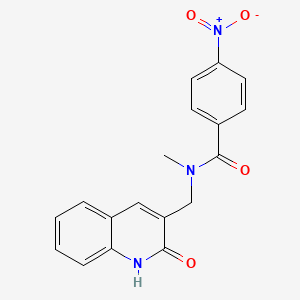
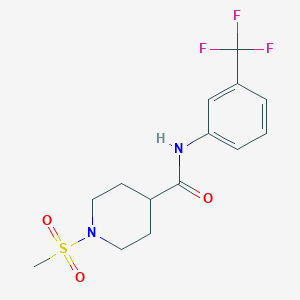
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7706600.png)

